4-Hydroxy Alverine

Description

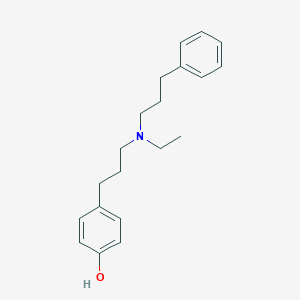

Structure

3D Structure

Properties

IUPAC Name |

4-[3-[ethyl(3-phenylpropyl)amino]propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBZUMLJSLQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432941 | |

| Record name | 4-{3-[Ethyl(3-phenylpropyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142047-94-7 | |

| Record name | 4-{3-[Ethyl(3-phenylpropyl)amino]propyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Biotransformation of Alverine to 4 Hydroxy Alverine

Elucidation of Enzymatic Systems Involved in 4-Hydroxylation

The dominant metabolic route for alverine (B1665750) is hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. Cytochrome P450 enzymes are a superfamily of enzymes essential for the metabolism of a wide array of endogenous compounds and xenobiotics, including many pharmaceutical agents. medsafe.govt.nz The CYP3A family represents the most abundant CYP isoforms in the liver, with CYP3A4 being the most significant contributor to drug metabolism within this family. medsafe.govt.nz CYP3A4 is predominantly located in both the liver and the small intestine. medsafe.govt.nz Research indicates that the hydroxylation of alverine to its active metabolite, 4-hydroxy alverine, is the metabolic process most susceptible to variability, particularly observed in studies involving Caucasian populations. nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net Beyond human metabolism, microbial systems expressing cytochrome P450 enzymes have also demonstrated the capacity for enantioselective hydroxylation of alverine.

Subsequent Glucuronidation of this compound and Related Conjugates

Following the initial hydroxylation, this compound undergoes further metabolism, notably through glucuronidation. Glucuronidation is a Phase II metabolic reaction that involves the conjugation of a molecule with glucuronic acid, a process catalyzed by uridine (B1682114) 5'-diphospho (UDP)-glucosyltransferases (UGTs). drughunter.com This conjugation significantly increases the water solubility of the metabolite, thereby facilitating its excretion from the body. Alverine and its metabolites are present in urine primarily as glucuro- or sulfo-conjugates. hpra.ie The glucuronidation of this compound is a stable and abundant metabolic process. nih.gov Quantitative analysis has shown that total this compound, encompassing both the free and conjugated forms, constitutes a substantial portion of the alverine-related species circulating in the body, accounting for approximately 94%. nih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgresearchgate.net Specifically, this compound Glucuronide is formed through the glucuronidation of this compound veeprho.com and represents about 87% of the total circulating this compound moieties. This conjugation pathway is considered a primary inactivation route, promoting the renal excretion of the metabolite.

Interconversion Dynamics Between Alverine and this compound Moieties

Studies have investigated the potential for interconversion between alverine, this compound, this compound glucuronide, and N-desethyl alverine in plasma samples. Evaluation of these dynamics during the analytical phase indicated that the measurements were consistent across tested conditions, suggesting that the interconversion of these analytes is not clinically relevant. nih.gov

Pharmacokinetic Profile and Disposition of 4 Hydroxy Alverine

Absorption Kinetics and Systemic Exposure of the Metabolite

Following oral administration of Alverine (B1665750), 4-Hydroxy Alverine is rapidly formed through metabolic processes. The peak plasma levels of this active metabolite are typically observed between 1 and 1.5 hours after dosing. windows.nethpra.ie Studies have reported a median time to maximum concentration (Tmax) of 1.00 hour for both this compound and its glucuronide conjugate. frontiersin.orgfrontiersin.org

Systemic exposure to this compound is considerably higher than that of the parent compound. Total this compound (comprising both the free and conjugated forms) accounts for approximately 94% of the total alverine-related moieties circulating in the bloodstream. frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org In contrast, the parent compound, Alverine, represents only about 3% of these circulating species, underscoring the metabolic dominance and significance of this compound in therapeutic efficacy. frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org

Despite the significant systemic exposure, the pharmacokinetics of both Alverine and this compound are characterized by high variability between individuals. windows.netfrontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgconferenceseries.comresearchgate.netnih.gov

Distribution Characteristics in Biological Matrices

While detailed distribution characteristics of this compound in various biological matrices are not extensively documented in the provided literature, analytical methods for its quantification in human plasma have been well-established. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) protocols have been developed and validated for the simultaneous quantification of Alverine, this compound, N-desethyl Alverine, and this compound glucuronide in human plasma. frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgconferenceseries.comresearchgate.netnih.gov These methods are crucial for pharmacokinetic studies and metabolic profiling.

Elimination Pathways and Excretion Mechanisms

This compound undergoes further metabolism, with glucuronidation being a primary pathway. The glucuronide conjugate of this compound is a major circulating metabolite, representing approximately 87% of the total circulating this compound moieties. This conjugation process enhances the metabolite's solubility and facilitates its excretion.

The metabolites of Alverine, including this compound and its glucuronide, are primarily eliminated from the body via the kidneys. High renal clearance has been reported for all metabolites, indicating that active renal secretion plays a significant role in their excretion. windows.nethpra.iedrugbank.com The plasma half-life of the active primary metabolite, this compound, averages 5.7 hours. windows.netdrugbank.com

Intersubject Variability in this compound Pharmacokinetics

Significant intersubject variability in the pharmacokinetic parameters of both Alverine and its metabolites, including this compound, has been consistently observed. windows.netfrontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgconferenceseries.comresearchgate.netnih.gov This variability is particularly pronounced in the metabolic process of hydroxylation, which leads to the formation of this compound. frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov

Studies have reported high coefficients of variation for the area under the plasma concentration-time curve (AUC) of this compound, with values around 111% in some populations. nih.gov Inter-subject variability for AUCt has also been noted at approximately 31.01%. conferenceseries.com In contrast, the intra-subject variability for this compound glucuronide appears lower, with a coefficient of variation of 45%. frontiersin.orgfrontiersin.org

Several factors are believed to contribute to this observed variability, including variations in intestinal solubility and genetic polymorphism. frontiersin.org

Influence of Genetic Polymorphism on Hydroxylation Efficacy

Genetic polymorphism is considered a highly probable factor contributing to the variability in the hydroxylation of Alverine to this compound. frontiersin.orgnih.gov This is particularly relevant to the observation of a "poor hydroxylator" phenotype in a subset of the population, estimated to be around 17% in Caucasians. nih.gov While the specific genetic polymorphisms affecting Alverine metabolism are not fully elucidated, they are thought to influence the activity of drug-metabolizing enzymes, particularly cytochrome P450 enzymes responsible for hydroxylation. frontiersin.orgresearchgate.net Research into the genetic control of 4-hydroxylation of other compounds, such as phenformin, has shown resemblances that suggest a similar genetic basis for variability in Alverine hydroxylation. nih.gov

Impact of First-Pass Effect on Metabolite Systemic Levels

Table 1: Summary of Key Pharmacokinetic Parameters for this compound

| Parameter | Value | Notes | Source |

| Median Tmax | 1.00 h | For this compound and glucuronide | frontiersin.orgfrontiersin.org |

| Average Plasma Half-life | 5.7 hours | For the active primary metabolite | windows.netdrugbank.com |

| Contribution to Total Alverine-Related Moieties (AUC) | ~94% | Free and conjugated forms | frontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org |

| Intersubject Variability (AUC0-t CV) | ~111% | In a Caucasian study population | nih.gov |

| Intersubject Variability (AUCt) | ~31.01% | In a bioequivalence study | conferenceseries.com |

| Intra-subject Variability (Glucuronide AUC CV) | 45% | For this compound glucuronide | frontiersin.orgfrontiersin.org |

Pharmacodynamics and Biological Activities of 4 Hydroxy Alverine

Receptor Binding Profiles and Ligand Interaction Studies

The biological activities of 4-Hydroxy Alverine (B1665750) are intrinsically linked to its interactions with various cellular receptors. In vitro binding studies have been instrumental in characterizing its receptor affinity profile. These investigations have demonstrated that the parent compound, Alverine, exhibits a high affinity for 5-HT1A serotonin receptors. nih.gov Conversely, its affinity for 5-HT3 and 5-HT4 receptor subtypes is weak. nih.gov Given that 4-Hydroxy Alverine is the major active metabolite, its interaction with the 5-HT1A receptor is considered a key component of its mechanism of action. frontiersin.orgresearchgate.net

This selective binding to the 5-HT1A receptor subtype underlies its role as a receptor antagonist, which is particularly relevant to its effects on visceral sensory pathways. frontiersin.orgnih.gov The interaction involves the ligand (this compound) fitting into the binding site of the receptor, a process that can be influenced by various factors including the flexibility of the protein's binding site.

| Receptor Subtype | Binding Affinity | Functional Role |

|---|---|---|

| 5-HT1A | High | Antagonism, modulation of visceral nociception nih.gov |

| 5-HT3 | Weak | Minimal interaction observed nih.gov |

| 5-HT4 | Weak | Minimal interaction observed nih.gov |

Modulation of Smooth Muscle Contractile Mechanisms via Calcium Dynamics

A defining characteristic of Alverine and its active metabolite is the paradoxical effect on smooth muscle contractility: it enhances spontaneous contractions while simultaneously suppressing contractions evoked by various stimuli. nih.govnih.gov This dual action is rooted in its complex influence on calcium (Ca2+) dynamics and the sensitivity of the contractile apparatus within smooth muscle cells. nih.gov

The compound appears to modulate intracellular calcium through multiple pathways. One proposed mechanism is the inhibition of the inactivation of L-type Ca2+ channels. nih.govnih.gov This action would lead to an increased influx of calcium during action potentials, which could explain the observed enhancement of spontaneous contractile activity. nih.govresearchgate.net

Simultaneously, Alverine acts to suppress evoked contractions by reducing the sensitivity of contractile proteins to Ca2+. nih.govnih.gov This suggests an interference with the calcium sensitization pathways, which are crucial for force generation in smooth muscle. nih.govjnmjournal.org The drug's effects on evoked contractions are similar to those of Rho kinase inhibitors, pointing to a possible interaction with the Rho kinase pathway, which is a key regulator of myosin light chain phosphatase activity and, consequently, calcium sensitivity. nih.gov Therefore, while it may increase transient calcium levels associated with spontaneous activity, it dampens the contractile response to sustained calcium elevations induced by agonists like acetylcholine (ACh) or high potassium (K+) solutions. nih.gov

Experimental studies on various smooth muscle tissues, including the detrusor smooth muscle of the guinea-pig urinary bladder, have consistently demonstrated the dual effects of Alverine. nih.gov At concentrations of 10 μM, Alverine has been shown to increase the frequency and amplitude of spontaneous action potentials, leading to reinforced spontaneous Ca2+ transients and associated contractions. nih.govnih.gov

In stark contrast, the same concentration of Alverine effectively suppresses large, rapid contractions evoked by stimuli such as electrical field stimulation of intrinsic nerves, high K+ solution, or the application of carbachol. nih.gov It preferentially inhibits the sustained phase of these evoked contractions over the initial, phasic component. nih.gov This selective suppression of evoked activity, without significantly altering the associated electrical responses or the magnitude of the calcium increase, further supports the hypothesis that Alverine's primary inhibitory action is through desensitizing the contractile machinery to calcium. nih.govnih.gov

| Type of Contraction | Effect of this compound (via Alverine studies) | Proposed Mechanism |

|---|---|---|

| Spontaneous Contractions | Increased amplitude and frequency nih.gov | Increased Ca2+ influx via inhibition of L-type Ca2+ channel inactivation nih.govnih.gov |

| Evoked Contractions (by high K+, ACh, nerve stimulation) | Suppressed amplitude nih.gov | Reduced sensitivity of contractile proteins to Ca2+, possibly via Rho kinase pathway inhibition nih.govnih.gov |

Interactions with Serotonergic Systems

The serotonergic system is a critical modulator of gastrointestinal motility and visceral sensation. Serotonin (5-hydroxytryptamine or 5-HT) itself is a key mediator in producing hyperalgesia, a state of heightened pain sensitivity that is a feature of conditions like irritable bowel syndrome. nih.gov The interaction of this compound with this system, particularly through its antagonism of 5-HT1A receptors, is a cornerstone of its pharmacodynamic profile. frontiersin.orgnih.gov

Research has established that Alverine acts as a selective antagonist at the 5-HT1A receptor subtype. nih.govresearchgate.net This antagonism is directly linked to its visceral antinociceptive (pain-relieving) properties. nih.govnih.gov In animal models, rectal hypersensitivity can be induced by the serotonin precursor 5-hydroxytryptophan (5-HTP) or by a selective 5-HT1A agonist. nih.gov Alverine has been shown to block this 5-HTP-induced hypersensitivity, demonstrating its ability to counteract the pronociceptive effects of serotonin in the viscera. nih.gov

By blocking the 5-HT1A receptors, this compound can modulate the signaling pathways involved in visceral pain perception. This mechanism provides a pharmacological basis for its use in conditions characterized by visceral hypersensitivity and smooth muscle spasms. frontiersin.orgresearchgate.net The antinociceptive effect is considered distinct from its direct spasmolytic actions on the smooth muscle itself, representing a separate and complementary therapeutic pathway. researchgate.net

Implications in Mitochondrial Function and Associated Pathologies

Emerging research suggests a novel role for Alverine and its derivatives, including this compound, beyond their established effects on smooth muscle and nociception. Recent findings have implicated these compounds in the modulation of mitochondrial function. google.com

Specifically, Alverine has been identified as a potential therapeutic agent for mitochondrial dysfunctions, particularly those associated with deficiencies in Complex I of the electron transport chain. google.com This suggests that this compound may have the capacity to influence cellular energy metabolism. The potential application of this compound in treating primary mitochondrial diseases, which can manifest with severe neurological, cardiac, and muscular symptoms, represents a new and significant area of investigation. google.comnih.gov This line of research opens the possibility of repurposing this well-known compound for a class of disorders that currently have limited therapeutic options. google.com

Research on Activity at Mitochondrial Complex I Deficiencies

This compound, the primary metabolite of the smooth muscle relaxant Alverine, has been identified as a compound of interest in the context of mitochondrial diseases, particularly those associated with Complex I deficiencies. google.com Research outlined in a patent application suggests that Alverine and its derivatives, including this compound, are considered potent candidates for treating mitochondrial dysfunction. google.com The rationale is based on the activity shown by the parent compound, Alverine, on various mutated subunits of Complex I. google.com While the direct and detailed molecular interactions of this compound with Complex I are not extensively detailed in publicly available peer-reviewed literature, the existing documentation indicates its potential therapeutic utility in diseases linked to mitochondrial Complex I dysfunction. google.com

Efficacy Assessment in Mitochondrial Disease Models (e.g., Podospora anserina mutants)

The efficacy of this compound has been assessed in specific mitochondrial disease models. Notably, it has demonstrated activity in mutants of the filamentous fungus Podospora anserina, an organism used in aging and mitochondrial research. google.com A patent document has disclosed that this compound was shown to be active on the nuo-51 gene of Podospora anserina carrying the A357V mutation. google.com This specific mutation is intended to mimic the pathogenic NDUFV1 A341V mutation found in humans, which is associated with mitochondrial disease. google.com

| Model Organism | Gene (Mutation) | Compound | Observed Activity |

| Podospora anserina | nuo-51 (A357V) | This compound | Active on the mutated gene google.com |

This finding suggests a potential mechanism through which this compound may exert a therapeutic effect in mitochondrial disorders stemming from specific genetic mutations. However, detailed, peer-reviewed studies quantifying this efficacy and elucidating the precise nature of the interaction are not widely available.

Exploration of Anti-inflammatory Properties and Immunomodulatory Effects

While there is a body of research on the anti-inflammatory properties of the parent compound, Alverine, specific studies focusing solely on the anti-inflammatory and immunomodulatory effects of its metabolite, this compound, are limited in the currently available scientific literature.

Research on Alverine has demonstrated its ability to exert anti-inflammatory effects both in vitro and in vivo. skku.edunih.govmdpi.comnih.gov Studies have shown that Alverine can reduce the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-activated cells. skku.edunih.govmdpi.comnih.gov Furthermore, it has been observed to inhibit the mRNA expression of key inflammatory enzymes and cytokines, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). skku.edunih.gov The mechanism for these effects is believed to be the targeting of Src in the NF-κB signaling pathway. skku.edunih.gov

Analytical Methodologies for 4 Hydroxy Alverine Quantification

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols

The development of robust LC-MS/MS protocols is a multi-step process that involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection to ensure reliable and reproducible results.

A critical initial step in the bioanalytical workflow is the extraction of 4-Hydroxy Alverine (B1665750) from complex biological matrices like human plasma. Solid-phase extraction (SPE) is a commonly employed technique due to its efficiency in isolating and concentrating analytes while removing interfering substances. researchgate.netnih.govconsensus.app

Chromatographic separation is essential for resolving 4-Hydroxy Alverine from its parent compound, Alverine, and other endogenous plasma components. Various reversed-phase columns have been successfully used.

Methods have been developed using columns such as the Kromasil C8, Hypersil GOLD C18, and Symmetry Shield RP18. researchgate.netnih.govconsensus.appnih.gov Isocratic elution, a technique where the mobile phase composition remains constant throughout the run, is often employed. researchgate.netnih.govconsensus.app A typical mobile phase consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as 10 mM ammonium formate, in a specific ratio (e.g., 65:35, v/v). nih.gov These conditions allow for rapid analysis, with total elution times as short as 1.5 to 4 minutes, enabling the quantification of a high number of samples per day. researchgate.netnih.govconsensus.app

Interactive Table: Chromatographic Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Kromasil C8 researchgate.netnih.gov | Symmetry Shield RP18 (150 mm×3.9 mm, 5 µm) nih.gov | Hypersil GOLD C18 (50 mm x 4.6 mm, 5 µm) consensus.app |

| Mobile Phase | Isocratic researchgate.netnih.gov | Acetonitrile and 10 mM ammonium formate (65:35, v/v) nih.gov | Isocratic consensus.app |

| Run Time | ~4 minutes researchgate.netnih.gov | Not Specified | 1.5 minutes consensus.app |

For detection and quantification, tandem mass spectrometry is utilized, typically with an electrospray ionization (ESI) source operating in the positive ionization mode. nih.govnih.gov This technique offers high sensitivity and selectivity.

The quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For this compound (also referred to as para hydroxy alverine or PHA), the MRM transition commonly used is m/z 298.2 → 107.0. nih.gov This specific transition ensures that only the compound of interest is being measured, thereby minimizing interference from other components in the sample.

Bioanalytical Assay Validation Parameters

A comprehensive validation process is necessary to ensure that the bioanalytical assay is reliable and suitable for its intended purpose. This involves assessing several key parameters.

The linearity of an assay is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, methods have been validated with a linear range of 100-10,000 pg/mL and 30.0–15,000 pg/mL. nih.govnih.gov

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. Validated methods demonstrate high accuracy and precision. For instance, one study reported intra-day and inter-day accuracy for this compound ranging from 94.00% to 96.00%, with precision (% CV) between 0.48% and 4.15%. nih.gov Another study found inter-run and intra-run precision values to be within 6.3% and 3.2% at the lower limit of quantitation (LOQ) level, respectively. researchgate.netnih.gov The inter-run and intra-run accuracy in terms of percentage relative error (% RE) were also within acceptable limits. researchgate.netnih.gov

Interactive Table: Validation Parameters for this compound Assay

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Linear Range | 100-10,000 pg/mL nih.gov | 30.0–15,000 pg/mL nih.gov |

| Intra-run Precision (% RE) | -8.1% to -1.7% nih.gov | Not Specified |

| Inter-run Precision (% RE) | -8.6% to 0.4% nih.gov | Not Specified |

| Intra-day Precision (% CV) | Not Specified | 0.48% to 4.15% nih.gov |

| Inter-day Precision (% CV) | Not Specified | 0.48% to 4.15% nih.gov |

| Intra-day Accuracy | Not Specified | 94.00% to 96.00% nih.gov |

| Inter-day Accuracy | Not Specified | 94.00% to 96.00% nih.gov |

| Mean Recovery | 86.2% nih.gov | 81.26% nih.gov |

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of LC-MS/MS with MRM provides a high degree of specificity for the analysis of this compound in human plasma. nih.gov

Sensitivity is determined by the lower limit of quantitation (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov For this compound, the LLOQ has been established within the validated linear ranges, demonstrating the method's ability to detect low concentrations of the metabolite in biological samples. nih.govnih.gov Furthermore, the matrix effect, which is the influence of co-eluting, undetected matrix components on the ionization of the analyte, has been evaluated and found to be minimal, with the internal standard-normalized matrix factor ranging from 0.982 to 1.009. nih.gov

Application in Pharmacokinetic and Bioequivalence Studies

The accurate quantification of this compound is paramount in pharmacokinetic and bioequivalence studies, as it is the primary active metabolite of Alverine. Due to the extensive metabolism of the parent drug, this compound, along with its conjugated form, constitutes the vast majority of alverine-related compounds found in systemic circulation. Research has shown that the parent alverine accounts for merely 3% of the total exposure, whereas total this compound (free and conjugated) represents approximately 94% nih.govfrontiersin.orgresearchgate.net. This distribution underscores the importance of monitoring the metabolite to obtain a comprehensive understanding of the drug's behavior in the body.

Pharmacokinetic studies have revealed significant variability in the metabolic conversion of alverine to this compound, particularly in Caucasian populations nih.govfrontiersin.orgresearchgate.netresearchgate.net. This variability in the hydroxylation process highlights the necessity for sensitive and precise analytical methods to accurately characterize the pharmacokinetic profile of individuals. The subsequent glucuronidation of this compound has been observed to be a more consistent and stable metabolic pathway nih.govfrontiersin.org.

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been successfully employed to analyze plasma samples from pharmacokinetic studies researchgate.netresearchgate.netnih.gov. These methods allow for the simultaneous determination of alverine and this compound, providing crucial data on absorption, distribution, metabolism, and excretion. The low plasma concentrations of both the parent drug and its metabolite necessitate the development of highly sensitive and selective assays for their reliable quantification researchgate.netresearchgate.net.

In the context of bioequivalence studies, which are essential for the approval of generic drug formulations, the measurement of this compound is a critical component. These studies aim to demonstrate that the rate and extent of absorption of a test formulation are comparable to a reference formulation. An open-label, randomized, crossover bioequivalence study comparing a test and reference formulation of 120 mg alverine citrate (B86180) capsules involved the analysis of both alverine and this compound concentrations in plasma using a validated LC-MS/MS method researchgate.netscribd.com.

The key pharmacokinetic parameters assessed in such studies include the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-inf). For a test formulation to be considered bioequivalent to a reference formulation, the 90% confidence intervals for the geometric mean ratios of these parameters for the active moiety must fall within the predetermined regulatory acceptance range, typically 80% to 125% researchgate.netscribd.comscience.gov. The inclusion of pharmacokinetic data for the active metabolite, this compound, is considered beneficial for the development and bioequivalence testing of future generic alverine products nih.govfrontiersin.org.

Below are data tables summarizing findings from such studies.

Pharmacokinetic Parameters of this compound in a Bioequivalence Study

The following table presents the geometric mean pharmacokinetic parameters for this compound following a single oral dose of test and reference alverine citrate 120 mg capsules under fasting conditions researchgate.netscribd.com.

| Pharmacokinetic Parameter | Test Formulation | Reference Formulation | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |

| Cmax (pg/mL) | Data Not Available | Data Not Available | 113.41 | 94.68 - 118.74 |

| AUC0-t (pg·h/mL) | Data Not Available | Data Not Available | 104.54 | 94.73 - 103.85 |

| AUC0-inf (pg·h/mL) | Data Not Available | Data Not Available | 104.56 | 103.24 - 107.58 |

Cmax: Maximum plasma concentration AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity

Validation Summary of an LC-MS/MS Method for this compound Quantification

This table summarizes the validation parameters of a rapid and sensitive LC-MS/MS method developed for the simultaneous quantification of Alverine and this compound (referred to as PHA) in human plasma nih.gov.

| Validation Parameter | This compound (PHA) |

| Linear Range (pg/mL) | 100 - 10,000 |

| Lower Limit of Quantification (LOQ) (pg/mL) | 100 |

| Intra-run Precision (%) at LOQ | 3.2 |

| Inter-run Precision (%) at LOQ | 6.3 |

| Intra-run Accuracy (% RE) | -8.1 to -1.7 |

| Inter-run Accuracy (% RE) | -8.6 to 0.4 |

| Overall Recovery (%) | 86.2 |

% RE: Percent Relative Error

Structure Activity Relationship Sar Studies of 4 Hydroxy Alverine

Role of Hydroxylation in Modulating Pharmacological Profile

The introduction of a hydroxyl group to the Alverine (B1665750) structure, resulting in 4-Hydroxy Alverine, is a key metabolic transformation primarily mediated by cytochrome P450 enzymes. This hydroxylation significantly impacts the compound's pharmacological profile. Studies indicate that this compound is the primary active metabolite of Alverine. nih.govresearchgate.netresearchgate.net Total this compound (free and conjugated) accounts for a substantial majority (approximately 94%) of alverine-related moieties circulating in the bloodstream after administration, whereas the parent Alverine constitutes only about 3%. nih.govresearchgate.netresearchgate.netdntb.gov.ua This highlights the significance of the hydroxylated metabolite in contributing to the therapeutic efficacy observed with Alverine administration. The presence of the hydroxyl group is suggested to enhance solubility and bioavailability compared to the parent compound. Furthermore, structural analogs like benfluorex, which share a phenethylamine (B48288) backbone with alverine but lack the antispasmodic effects of this compound, demonstrate the importance of hydroxylation in diversifying pharmacological targets. Halogenated derivatives of 4-hydroxy-3-methoxyphenyl acetamide, for example, show enhanced antagonism to capsaicin (B1668287) compared to their non-halogenated counterparts, further illustrating the role of hydroxylation in modulating receptor binding and functional responses.

Comparative Pharmacological Activity with Parent Alverine and Other Metabolites

Another metabolite, N-Desethyl Alverine, is formed via N-deethylation, mediated by CYP3A4/5 isoforms. This is considered a minor metabolite, accounting for less than 5% of total circulating alverine derivatives. While N-Desethyl Alverine retains some spasmolytic activity, its potency is reduced compared to the parent Alverine.

This compound also undergoes glucuronidation, primarily by UGT1A9 and UGT2B7, forming this compound Glucuronide. This conjugate represents a significant portion of circulating alverine-related moieties (approximately 87% of total this compound circulating moieties) and is considered an inactivation pathway facilitating renal excretion.

The differing pharmacokinetic profiles and relative exposures of Alverine, this compound, and its other metabolites are crucial for understanding their comparative pharmacological impact. The high systemic exposure of this compound strongly suggests it is a major contributor to the observed therapeutic effects of Alverine. nih.govresearchgate.netresearchgate.netdntb.gov.ua

| Compound | Relative Exposure (% of total alverine-related moieties) | Pharmacological Activity |

| Alverine | ~3% | Spasmolytic |

| This compound (Total) | ~94% | Antispasmodic |

| This compound Glucuronide | ~87% (of total this compound) | Inactive (for excretion) |

| N-Desethyl Alverine | <5% | Reduced spasmolytic |

Computational Approaches and Molecular Modeling for Ligand-Receptor Interactions

Computational approaches and molecular modeling techniques are valuable tools in understanding the ligand-receptor interactions of compounds like this compound and their SAR. These methods can provide insights into how the molecule interacts with its biological targets at a molecular level.

Molecular docking simulations, for instance, can be employed to predict the binding modes and affinities of ligands to target receptors. researchgate.net This technique helps in determining the optimal orientation and conformation of the ligand within the binding site. researchgate.net By evaluating binding interactions, energy profiles, and molecular distances, molecular docking can provide a theoretical foundation for understanding the potential efficacy and selectivity of a compound. researchgate.net

Structure-based drug design (SBDD) utilizes the three-dimensional structures of molecular targets to enhance ligand-receptor complementarity and improve properties such as potency, affinity, and selectivity. scielo.br This approach, often integrated with experimental data, allows for the design of ligands with appropriate structural and physicochemical properties for optimal interaction with the molecular target. scielo.br

While specific detailed computational studies solely focused on the molecular modeling of this compound's interaction with its precise targets (such as calcium channels or 5-HT1A receptors, which Alverine is known to interact with) were not extensively detailed in the provided search results, the general principles of computational chemistry, including QSAR modeling and molecular docking, are applicable to such investigations. scielo.br QSAR modeling, for example, can be used to predict modifications that could enhance selectivity based on curated bioactivity data. Resolving ligand-receptor co-crystal structures, if feasible, could further validate docking poses and provide detailed insights into the binding interactions. These computational methods, when integrated with experimental data, can significantly refine the understanding of this compound's SAR and guide the design of potential new therapeutic agents. scielo.br

In Vitro and in Vivo Research Models for 4 Hydroxy Alverine Investigations

Cell-Based Assays for Metabolic and Pharmacodynamic Characterization

Cell-based assays are fundamental in characterizing the metabolic formation and further transformation of 4-Hydroxy Alverine (B1665750). These in vitro models provide controlled environments to study the enzymatic processes involved. Hepatic cytochrome P450 (CYP) enzymes, primarily located in the liver, are responsible for the hydroxylation of Alverine to form 4-Hydroxy Alverine. wikipedia.org Studies utilizing human liver microsomes, which contain these enzyme systems, are employed to investigate this metabolic step. wikipedia.orgifremer.fr

Following its formation, this compound undergoes further metabolism, notably glucuronidation. wikipedia.org This conjugation reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, also occurs in human liver microsomes and hepatocytes. wikipedia.orgifremer.frsigmaaldrich.com Cell-based models, including those using fresh isolated primary human hepatocytes, are valuable for assessing the activity of these phase II enzymes and the rate of this compound glucuronide formation. wikipedia.orgsigmaaldrich.com

Analytical techniques, particularly High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), are coupled with these cell-based assays to quantify this compound and its metabolites. wikipedia.orguni-goettingen.de These methods allow for precise metabolic profiling and the determination of intrinsic clearance rates in vitro. wikipedia.orguni-goettingen.de

Data from in vitro metabolic stability studies using liver microsomes from different species can provide insights into potential differences in this compound metabolism across species, which is relevant for the selection and interpretation of preclinical animal models. For instance, studies on other compounds have shown variations in metabolic stability across human, rat, dog, and mouse liver microsomes. ifremer.fr

Preclinical Animal Models for Mechanistic and Efficacy Studies

Preclinical animal models are utilized to investigate the in vivo pharmacokinetics and metabolism of Alverine and its metabolites, including this compound. While specific detailed studies solely focused on the mechanistic or efficacy evaluation of isolated this compound in animal models were not extensively detailed in the provided snippets, animal studies are crucial for understanding the systemic exposure, distribution, metabolism, and excretion of drug metabolites in a complex biological system.

Animal models, such as mice and rats, are commonly used in preclinical pharmacokinetic studies. These studies can involve the administration of the parent compound, Alverine, followed by the collection of biological samples (e.g., plasma, urine) to quantify the levels of Alverine and its metabolites, including this compound, using sensitive analytical methods like LC-MS/MS. wikipedia.orguni-goettingen.de

Human Clinical Research Designs for Metabolite Evaluation

Human clinical research is essential to evaluate the pharmacokinetics and metabolic profile of this compound in humans. These studies are designed to quantify the metabolite in biological fluids and understand its disposition in the human body.

Pharmacokinetic studies in healthy volunteers are a common design used to characterize this compound. uni-goettingen.de These studies often involve administering a single dose of Alverine and collecting serial blood samples over a defined period. uni-goettingen.de Highly sensitive and validated analytical methods, such as HPLC-MS/MS, are employed for the simultaneous quantification of Alverine, this compound, and its glucuronide conjugate in human plasma. wikipedia.orguni-goettingen.de

These studies have revealed that this compound is the primary circulating alverine-related moiety. wikipedia.org Total this compound (free and conjugated) has been shown to account for a significant proportion, approximately 94%, of the total alverine-related species in circulation, while the parent compound, Alverine, accounts for a much smaller percentage, around 3%. wikipedia.org The median time to reach peak plasma concentration (Tmax) for this compound has been reported to be around 1.00 to 1.5 hours after oral administration of Alverine. wikipedia.org The plasma half-life for the active primary metabolite has been reported to average 5.7 hours, compared to 0.8 hours for Alverine.

Bioequivalence studies also play a role in evaluating this compound. uni-goettingen.de These studies compare the rate and extent of absorption of Alverine, and consequently the formation and exposure to this compound, between different formulations. The assessment of metabolite pharmacokinetics, particularly for an active metabolite like this compound, is considered important in bioequivalence evaluations, especially for drugs exhibiting high pharmacokinetic variability.

The development and validation of analytical methods capable of simultaneously quantifying Alverine and its key metabolites, including this compound and its glucuronide, in human plasma are critical for the success of these clinical research designs. wikipedia.orguni-goettingen.de These validated methods ensure the accuracy and reliability of the pharmacokinetic data obtained. uni-goettingen.de

Table 1: Summary of Key Pharmacokinetic Findings for this compound in Human Plasma

| Parameter | Value(s) | Reference(s) |

| Proportion of Total Alverine-Related Moieties | ~94% (Total) | wikipedia.org |

| Tmax (median) | 1.00 - 1.5 hours | wikipedia.org |

| Plasma Half-life (Primary Active Metabolite) | 5.7 hours (average) |

Table 2: Representative Analytical Method Parameters for this compound Quantification in Human Plasma (HPLC-MS/MS)

| Parameter | Value | Reference(s) |

| Ion Transition | 298.169 → 106.900 (Example) | wikipedia.org |

| Retention Time | 2.8 min (Example) | wikipedia.org |

| Linearity Range | 0.1–50 ng/mL (Example) | wikipedia.org |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (Example) | wikipedia.org |

Note: Specific analytical parameters may vary depending on the validated method used in a particular study.

These research models and methodologies collectively contribute to a comprehensive understanding of this compound's role as a major and active metabolite of Alverine.

Role of 4 Hydroxy Alverine in Pharmaceutical Science and Clinical Translation

Contribution of Active Metabolite to Overall Therapeutic Efficacy of Alverine (B1665750)

Pharmacologically active metabolites can be pivotal to a drug's mechanism of action, sometimes exerting effects more potent than the parent compound. semanticscholar.orghyphadiscovery.com In the case of Alverine, a drug used to relieve smooth muscle spasms in conditions like irritable bowel syndrome (IBS), its conversion to 4-Hydroxy Alverine is a rapid and extensive process. nih.govfrontiersin.org Research indicates that the hydroxylation of Alverine is the metabolic process most susceptible to significant variation among individuals, particularly in Caucasian populations. nih.govresearchgate.netfrontiersin.orgomicsdi.org

The metabolism is not only extensive but also fast, with the median time to reach maximum plasma concentration (Tmax) for this compound being approximately 1.00 hour, similar to the parent drug. nih.gov This rapid formation and high concentration underscore its immediate and sustained contribution to the spasmolytic effects of Alverine. Given that Alverine itself shows high pharmacokinetic variability, the more stable and abundant presence of its active metabolite is key to understanding the drug's clinical performance. nih.govresearchgate.net

Table 1: Comparative Pharmacokinetic Parameters of Alverine and its Metabolites (Data sourced from a single-dose study in 12 healthy volunteers) nih.govresearchgate.net

Methodologies for Integrating Metabolite Pharmacokinetics in Drug Development

The case of this compound highlights a critical aspect of modern drug development: the necessity of integrating the pharmacokinetic profiles of active metabolites. nih.gov Regulatory bodies and pharmaceutical scientists recognize that a comprehensive understanding of a drug's fate in the body must include the identification and quantification of its major metabolites. researchgate.net

Several key methodologies are employed to achieve this integration:

Early Stage In Vitro Metabolism Studies: Before clinical trials, in vitro systems using human liver microsomes or hepatocytes are used to predict metabolic pathways. nih.gov These studies help identify potential metabolites and the enzymes responsible for their formation, offering an early glimpse into whether active or disproportionate human metabolites might be a factor.

Validated Bioanalytical Methods: A prerequisite for any clinical pharmacokinetic study is the development and validation of highly sensitive and specific assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), to accurately quantify the parent drug and its metabolites in biological matrices like plasma. nih.gov The development of such a protocol was essential for elucidating the profiles of Alverine and this compound. nih.govresearchgate.net

Pharmacokinetic Studies in Humans: Clinical studies, particularly early-phase trials, are designed to simultaneously measure the plasma concentrations of both the parent drug and its principal metabolites over time. This allows for the determination of key parameters such as Cmax, Tmax, and the area under the curve (AUC) for each entity, as demonstrated in the Alverine studies. researchgate.net

Bioequivalence and IVIVC Models: For generic drug development, proving bioequivalence is essential. For a drug like Alverine, where the parent compound is highly variable and the active metabolite is the major circulating component, it has been strongly suggested that future bioequivalence testing models should integrate pharmacokinetic data from the metabolite (this compound) to be truly representative of the drug's therapeutic action. nih.gov In Vitro-In Vivo Correlation (IVIVC) models also benefit from including metabolite data to better predict clinical outcomes. nih.gov

Integrating metabolite data ensures a more accurate prediction of a drug's efficacy and safety, helps explain inter-individual variability, and provides a more robust basis for the development of generic formulations. nih.govnih.gov

Exploration of this compound as an Independent Therapeutic Entity

A logical extension of identifying a major active metabolite is to evaluate its potential as a standalone drug. nih.govnih.gov This strategy has been successfully employed in the past, leading to the development of new chemical entities with potentially improved pharmacological or pharmacokinetic properties over the original parent drug. nih.gov

While specific preclinical or clinical studies investigating this compound as an independent therapeutic agent are not extensively documented in the public domain, its pharmacological profile makes it a compelling candidate for such exploration. Given that it is the primary active species in the body following Alverine administration and is responsible for the majority of the systemic exposure, it stands to reason that this compound possesses the necessary spasmolytic activity. nih.gov

Developing this compound directly could offer several potential advantages:

Reduced Pharmacokinetic Variability: The high variability observed in parent Alverine levels is partly due to differences in the rate of hydroxylation among individuals. nih.govresearchgate.net Administering this compound directly would bypass this variable metabolic step, potentially leading to more consistent and predictable plasma concentrations and a more uniform therapeutic response across the patient population.

Improved Bioavailability or Dosing: As a more polar entity, this compound might possess different absorption and distribution characteristics that could be optimized for therapeutic benefit.

The exploration of this compound as a separate drug would require its chemical synthesis and subsequent evaluation in non-clinical models to fully characterize its in vitro and in vivo pharmacology and safety profile, independent of its formation from Alverine. researchgate.net Such research could unlock a new therapeutic option with a potentially more refined and predictable clinical profile.

Toxicological Considerations and Safety Profile of 4 Hydroxy Alverine As a Metabolite

Metabolite-Specific Toxicological Research Findings

Pharmacokinetic studies highlight the prominence of 4-Hydroxy Alverine (B1665750). Following oral dosing, peak plasma concentrations of this active metabolite are typically reached within 1 to 1.5 hours. hpra.iehpra.ienih.gov The plasma half-life of the active primary metabolite averages 5.7 hours, which is considerably longer than the 0.8-hour half-life of the parent Alverine. hpra.iedrugbank.comwindows.net Total systemic exposure (AUC) to 4-Hydroxy Alverine, including its conjugated forms, accounts for approximately 94% of the alverine-related compounds in circulation, while the parent compound represents only about 3%. nih.govfrontiersin.orgnih.gov This indicates that the body is exposed to significantly higher levels of the metabolite than the parent drug over time.

This compound undergoes further metabolism, being converted into two secondary metabolites. drugbank.com It is also subject to extensive glucuronidation, forming this compound glucuronide, which is considered an inactivation pathway facilitating renal excretion. windows.net All metabolites, including this compound and its conjugates, are primarily eliminated from the body via active renal secretion. hpra.iedrugbank.comwindows.net

While direct toxicity studies on this compound are scarce, some research on the parent compound, Alverine citrate (B86180), provides indirect insights. Limited repeat-dose toxicity studies with Alverine citrate have indicated that at higher doses (above 24 mg/kg orally in supportive studies), effects on blood cholesterol, alanine (B10760859) aminotransferase, and liver weight were noted, although these findings lacked histopathological correlates. hpra.ie Alverine-induced hepatotoxicity has been reported in rare cases, with some evidence suggesting a metabolic type of idiosyncratic toxicity may be involved. researchgate.net Given that this compound is the major metabolite, its formation and subsequent metabolism could potentially play a role in such rare idiosyncratic reactions, although this is not definitively established by the available data.

A patent application mentions that both Alverine and this compound demonstrated activity in rescuing the growth of a specific yeast mutant (Podospora anserina nuo-51 A357V) without exhibiting toxicity in this particular model system. google.com This finding is specific to a non-mammalian model and a particular biological pathway and cannot be broadly extrapolated to general mammalian toxicity.

Investigations into Genotoxicity and Reproductive Toxicity in the Context of its Biotransformation

Specific studies evaluating the genotoxicity and reproductive toxicity of isolated this compound as a metabolite are not extensively reported in the literature. hpra.ie The available toxicological data in these areas primarily pertain to the parent compound, Alverine citrate, or the combination product containing Alverine citrate and simeticone. hpra.iewindows.net

Supportive studies conducted on Alverine citrate have indicated that it is non-genotoxic in a standard battery of tests. hpra.iewindows.net While this provides some reassurance regarding the genotoxic potential of the parent compound, it does not directly assess whether this compound itself possesses any genotoxic properties that might arise during biotransformation.

Assessment of Systemic Exposure-Related Biological Effects

The most significant biological effect related to the systemic exposure of this compound stems from its role as the primary active metabolite of Alverine. hpra.iehpra.iedrugbank.com this compound retains the smooth muscle relaxant properties of the parent compound and is considered largely responsible for the therapeutic effects of Alverine. windows.net It exerts its action by reducing the sensitivity of smooth muscle contractile proteins to calcium and acting as an antagonist at 5-HT1A receptors. windows.net

Given that this compound accounts for a substantial majority of the alverine-related moieties in circulation (94%), its systemic exposure is directly linked to the pharmacological effects observed with Alverine administration. nih.govfrontiersin.orgnih.gov The high systemic levels of this active metabolite drive the intended therapeutic outcomes, such as the relief of smooth muscle spasms in conditions like irritable bowel syndrome and dysmenorrhea. drugbank.comwindows.net

While the primary systemic exposure-related effects are pharmacological, the high circulating concentrations of an active metabolite could theoretically contribute to exaggerated pharmacological responses or potential off-target effects if present. However, the available literature primarily describes the toxic effects observed in the context of Alverine overdose, such as hypotension and atropine-like effects. drugbank.com The specific contribution of high this compound levels to these overdose effects is not explicitly detailed in the search results, though it is plausible given its activity and high exposure.

The efficient renal clearance of this compound and its conjugates serves as a mechanism to limit prolonged systemic exposure to the metabolite. hpra.iedrugbank.comwindows.net

Pharmacokinetic Profile of this compound (Metabolite)

| Parameter | Value | Reference |

| Peak Plasma Level (Tmax) | 1 - 1.5 hours | hpra.iehpra.ienih.gov |

| Plasma Half-Life | 5.7 hours | hpra.iedrugbank.comwindows.net |

| % of Total Alverine-Related Moieties (Free and Conjugated) | 94% | nih.govfrontiersin.orgnih.gov |

| Primary Elimination | Active Renal Secretion | hpra.iedrugbank.comwindows.net |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-Hydroxy Alverine, and how can researchers ensure reproducibility?

- Methodological Answer : Synthetic pathways should be cross-referenced with peer-reviewed protocols, such as those in CAS Common Chemistry or PubChem, which provide reaction conditions, catalysts, and purification steps . Reproducibility requires strict adherence to documented procedures, including reagent purity (e.g., ≥98% isotopic enrichment for deuterated analogs ), solvent choice, and temperature controls. Raw data (e.g., NMR spectra, yields) should be archived in FAIR-compliant repositories like Chemotion or RADAR4Chem for transparency .

Q. How can researchers confirm the identity and purity of this compound in experimental settings?

- Methodological Answer : Use orthogonal analytical techniques:

- Chromatography : HPLC with UV detection (λmax ~280 nm for phenolic groups).

- Spectroscopy : Compare IR and ¹H/¹³C NMR data to literature values (e.g., CAS RN 123-08-0 for structural analogs ).

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., C18H19N3O4S, MW 377.45 g/mol ).

Purity should be ≥95% by area normalization in chromatograms, with impurities quantified via LC-MS .

Q. What are the established pharmacological targets of this compound, and how are these validated experimentally?

- Methodological Answer : Target identification relies on:

- Computational docking : Predict binding affinity to serotonin receptors (e.g., HTR1A, HTR2A) using tools like AutoDock Vina .

- In vitro assays : Radioligand displacement studies (e.g., ³H-5-HT for serotonin receptors) and functional assays (cAMP modulation) .

- Protein interaction networks : Validate via STRING DB to confirm pathway relevance (e.g., SLC6A4 in neurotransmitter reuptake ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC50 values)?

- Methodological Answer :

- Meta-analysis : Aggregate data from primary sources (e.g., DrugBank, HMDB ), noting assay conditions (pH, cell lines, ligand concentrations).

- Experimental replication : Reproduce key studies using standardized protocols (e.g., uniform buffer systems, cell passage numbers).

- Statistical rigor : Apply ANOVA or Bayesian modeling to assess variability across studies . Discrepancies may arise from off-target effects or metabolite interference (e.g., aldehyde dehydrogenase interactions ).

Q. What experimental design considerations are critical for in vivo studies of this compound’s neuropharmacological effects?

- Methodological Answer :

- Animal models : Use genetically modified rodents (e.g., SLC6A4 knockouts) to isolate target mechanisms .

- Dose optimization : Conduct pharmacokinetic profiling (plasma half-life, blood-brain barrier penetration) via LC-MS/MS .

- Control groups : Include vehicle controls and reference compounds (e.g., fluoxetine for SSRI activity comparison).

- Ethical compliance : Follow NIH/WHO guidelines for humane endpoints and sample sizes .

Q. How can computational and experimental data be integrated to refine this compound’s structure-activity relationship (SAR)?

- Methodological Answer :

- QSAR modeling : Train models on curated bioactivity data (e.g., ChEMBL entries) to predict modifications enhancing selectivity .

- Synthetic analogs : Introduce substituents (e.g., methoxy groups at C3) and assay receptor binding .

- Crystallography : Resolve ligand-receptor co-crystal structures (if feasible) to validate docking poses .

Methodological Best Practices

Q. What strategies ensure robust data management for this compound research?

- Answer :

- FAIR principles : Use ELNs like Chemotion to tag datasets with metadata (e.g., DOI, experimental conditions) .

- Version control : Track protocol iterations and raw data backups in repositories like nmrXiv .

- Cross-validation : Share datasets with collaborators for independent replication .

Q. How should researchers address safety and handling protocols for this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.